molecular formula C15H19NO4 B6331855 Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 319470-11-6

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B6331855
CAS No.: 319470-11-6
M. Wt: 277.31 g/mol
InChI Key: RRVKSETUENCUOE-UHFFFAOYSA-N
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Description

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H17NO4 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ester functional group

Scientific Research Applications

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in organic synthesis.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with the compound are P264, P270, P301+P312, P330, and P501 . These suggest that contact with skin should be avoided, ingestion should not occur, and if swallowed, medical advice should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or azetidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidine ring may play a crucial role in its biological activity by interacting with enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the azetidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVKSETUENCUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring mixture of azetidin-3-yl-acetic acid ethyl ester (1.0 g, 6.98 mmol), in saturated aqueous sodium bicarbonate (5 mL) and THF (5 mL) at 0° C. was added carbobenzyloxy chloride (1.1 mL, 7.68 mmol) dropwise. The ice bath was removed and the reaction mixture was stirred at room temperature for 2 hrs, then extracted with ethyl acetate acetate (3×20 mL). The combined ethyl acetate layer was washed with water (10 mL), brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was chromatographed on silica gel, eluting with 20% ethyl acetate in hexane to give 0.30 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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